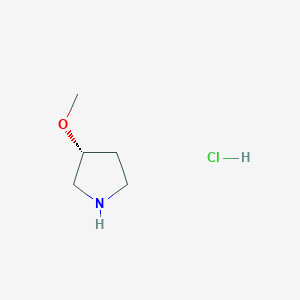

(R)-3-Methoxypyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMYKVUSWPIFEQ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672095 | |

| Record name | (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474707-30-7 | |

| Record name | (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Methoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(R)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block integral to modern medicinal chemistry and pharmaceutical development. As a substituted pyrrolidine, it belongs to a class of saturated heterocycles that offer significant advantages in drug design, primarily by enabling the creation of molecules with increased three-dimensional complexity and improved pharmacological profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details a standard synthetic protocol for its preparation, and explores its strategic application in the synthesis of bioactive compounds, thereby serving as a critical resource for researchers and scientists in the field of drug discovery.

Core Chemical and Physical Properties

The fundamental identity of a chemical reagent is established by its molecular formula, weight, and unique identifiers. This compound is the salt form of the parent compound, (R)-3-Methoxypyrrolidine, which enhances its stability and handling characteristics for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | Calculated |

| CAS Number | 474707-30-7 | [2] |

| IUPAC Name | (3R)-3-methoxypyrrolidin-1-ium chloride | N/A |

| Synonyms | (R)-3-Methoxy-pyrrolidine hydrochloride | [2] |

| Physical Form | Oil | [2] |

The Strategic Importance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles found in FDA-approved pharmaceuticals.[3] Its utility stems from several key advantages that align with modern drug design principles, such as "escaping flatland"—a concept that encourages moving away from flat, aromatic structures towards more complex, three-dimensional molecules.[3][4]

-

Sp³-Rich Architecture : The saturated, sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, globular shape. This three-dimensionality allows for more precise and effective interactions with the complex surfaces of biological targets like enzymes and receptors.[4]

-

Chiral Center Introduction : Substituted pyrrolidines, such as (R)-3-Methoxypyrrolidine, introduce stereocenters. Chirality is critical in pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The defined (R)-stereochemistry of this compound allows for its use as a chiral building block to construct enantiomerically pure final products.

-

Improved Physicochemical Properties : Incorporating saturated scaffolds like pyrrolidine can favorably modulate key drug-like properties, including solubility and metabolic stability, which are critical for a compound's clinical success.[4]

The methoxy group at the 3-position further functionalizes the scaffold, providing a site for potential hydrogen bonding or metabolic activity, while the secondary amine (protonated in the hydrochloride salt) serves as a key handle for synthetic elaboration.

Key Applications and Synthetic Methodologies

(R)-3-Methoxypyrrolidine and its enantiomer are pivotal intermediates in the synthesis of targeted therapeutics. For instance, the free base form, (R)-3-Methoxypyrrolidine, is utilized in the creation of spiroindane-based imides that act as selective melanocortin 4 receptor (MC4R) agonists for potential obesity treatments.[5] The strategic importance of stereochemistry is underscored by the use of the corresponding (S)-enantiomer in the development of potent P2Y12 receptor antagonists for antiplatelet therapies.[6]

Experimental Protocol: Synthesis via Boc-Deprotection

A common and efficient method for preparing this compound involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from its N-protected precursor.[2] The Boc group is a standard choice for protecting amines due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.

Objective: To synthesize this compound by deprotecting tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate.

Materials:

-

tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1.0 eq)

-

4M HCl in Dioxane (11.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (e.g., 1100 mg, 5.47 mmol) in a solution of 4M HCl in dioxane (e.g., 15 mL, 60 mmol).[2]

-

Stir the resulting mixture at room temperature (20 °C) for 16 hours.[2]

-

Causality Checkpoint: The large excess of HCl ensures the complete protonation and subsequent cleavage of the acid-labile Boc group. Dioxane is an appropriate inert solvent for this reaction. The cleavage mechanism involves protonation of the carbamate, followed by fragmentation into the stable tert-butyl cation (which forms isobutylene), carbon dioxide, and the desired amine, which is immediately protonated by the acid to form the hydrochloride salt.

-

Upon reaction completion (which can be monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]

-

The resulting crude product is this compound, obtained as an oil.[2]

Self-Validation: The structure and purity of the final product should be confirmed using analytical techniques. As documented, 1H NMR spectroscopy is used to verify the chemical structure by observing the characteristic chemical shifts of the protons in the molecule.[2]

Workflow Visualization: Synthesis of (R)-3-Methoxypyrrolidine HCl

The following diagram illustrates the straightforward synthetic workflow from the Boc-protected starting material to the final hydrochloride salt product.

Caption: Synthetic pathway for (R)-3-Methoxypyrrolidine HCl.

Conclusion

This compound stands out as a synthetically versatile and strategically important chiral building block. Its non-planar, sp³-rich pyrrolidine core provides a desirable structural foundation for modern drug candidates, enabling enhanced target binding and improved pharmacological properties. The straightforward synthesis via Boc-deprotection makes it readily accessible for researchers. A thorough understanding of its properties and applications empowers medicinal chemists to leverage this valuable intermediate in the design and development of novel therapeutics, particularly where stereochemical control is paramount for efficacy and safety.

References

-

PubChem, National Center for Biotechnology Information. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. [Link]

-

ChemBK. (R)-3-Methoxypyrrolidine HCl. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Methoxypyrrolidine. [Link]

-

PubMed, National Library of Medicine. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester.... [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 [chemicalbook.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-3-METHOXYPYRROLIDINE | 120099-60-7 [chemicalbook.com]

- 6. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of (R)-3-Methoxypyrrolidine Hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-Methoxypyrrolidine Hydrochloride

This compound is a valuable chiral building block in modern drug discovery and development.[1] Its rigid, stereochemically defined pyrrolidine scaffold is a privileged structure found in a multitude of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutics.[2] Given its role, the unambiguous confirmation of its structure and stereochemical integrity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive analytical technique for this purpose. It provides a detailed fingerprint of the molecular structure, offering precise information on the electronic environment, connectivity, and relative orientation of every proton in the molecule.[3] This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, moving beyond simple peak assignments to explain the causal relationships behind the observed spectral features. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret this data with confidence.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The hydrochloride salt form means the pyrrolidine nitrogen is protonated and positively charged, significantly influencing the electronic environment of adjacent protons. The presence of a chiral center at the C3 position renders the geminal protons on the C2, C4, and C5 positions diastereotopic, meaning they are chemically and magnetically non-equivalent.

Below is the structure of this compound with a systematic labeling of the proton environments that will be used throughout this guide.

Caption: Labeled structure of this compound.

Interpreting the ¹H NMR Spectrum: A Guided Analysis

The ¹H NMR spectrum is defined by three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[4] The protonated amine and the electron-withdrawing methoxy group create a significant downfield shift for the ring protons compared to neutral pyrrolidine.[5][6]

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR signals for this compound. The chemical shifts are based on published data and established principles of NMR interpretation.[7][8] Note that exact chemical shifts can vary depending on the solvent and sample concentration.[9]

| Proton(s) | Label | Integration | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Assignment |

| Amine Protons | N⁺H₂ | 2H | 9.4 - 10.1 | Broad Multiplet (m) | Labile protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal.[4][10] The exact shift is highly solvent-dependent.[11][12] |

| C3 Proton | H₃ | 1H | 4.0 - 4.15 | Multiplet (m) | This proton is deshielded by the adjacent electronegative oxygen atom. It is coupled to four neighboring protons (H₂, H₄ₐ, H₄ₑ), resulting in a complex multiplet. |

| C2 & C5 Protons | H₂, H₅ | 4H | 3.3 - 3.55 | Multiplet (m) | These protons are adjacent to the electron-withdrawing N⁺H₂ group, causing a significant downfield shift. Diastereotopicity and coupling to multiple neighbors result in complex, overlapping multiplets. |

| Methoxy Protons | OCH₃ | 3H | ~3.3 | Singlet (s) | The three equivalent protons of the methoxy group are isolated from other protons by the oxygen atom, resulting in a characteristic sharp singlet.[13] |

| C4 Protons | H₄ | 2H | 1.9 - 2.3 | Multiplet (m) | These protons are the most upfield of the ring protons as they are furthest from the electronegative heteroatoms. They are diastereotopic and coupled to H₃ and H₅ protons, leading to a complex multiplet. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for hydrochloride salts. In D₂O or CD₃OD, the acidic N⁺H₂ protons will exchange with deuterium and become invisible in the spectrum.[10] To observe these protons, a non-protic solvent like DMSO-d₆ is required.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The liquid column should be approximately 4-5 cm high.

Data Acquisition Workflow

The following diagram outlines the logical flow for setting up a standard ¹H NMR experiment.

Caption: Expected ¹H-¹H COSY correlations for the ring protons.

Interpreting the COSY Map:

-

A cross-peak between the signal at ~4.1 ppm (H₃) and the multiplet at ~3.4 ppm would confirm the connectivity to H₂.

-

A cross-peak between H₃ and the multiplet at ~2.1 ppm would confirm connectivity to H₄.

-

A cross-peak between the H₄ multiplet and the H₅ multiplet (~3.4 ppm) would complete the assignment of the spin system around the ring.

This methodical approach, combining 1D spectral features with 2D connectivity data, allows for the confident and complete assignment of the ¹H NMR spectrum of this compound.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The characteristic singlet of the methoxy group, the downfield multiplets of the protons adjacent to the nitrogen and oxygen atoms, and the more upfield signals of the remaining ring protons provide a unique and verifiable fingerprint. While the diastereotopic nature of the ring protons creates complexity, a systematic approach utilizing chemical shift theory, coupling patterns, and 2D correlation experiments enables a full and unambiguous structural elucidation. This guide provides the foundational knowledge and workflow necessary for researchers to confidently use ¹H NMR to verify the identity, purity, and integrity of this critical synthetic building block.

References

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Hayashi, K., et al. (1991). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1339-1344. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

-

Fathalla, W., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Potsdam. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Reddit. (2018). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347. Retrieved from [Link]

-

ResearchGate. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-METHOXYPYRROLIDINE | 120099-60-7 [chemicalbook.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 [chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

A Senior Application Scientist's Guide to the Safe Handling of (R)-3-Methoxypyrrolidine Hydrochloride

Authored for Drug Development Professionals and Research Scientists

Introduction: Contextualizing the Hazard

(R)-3-Methoxypyrrolidine hydrochloride is a chiral building block frequently utilized in the synthesis of novel pharmaceutical agents. Its pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a range of biological pathways. While its synthetic utility is significant, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causality-driven framework for risk assessment and management. We will explore not just what the hazards are, but why they dictate specific handling protocols, personal protective equipment (PPE) selection, and emergency procedures.

Section 1: Core Chemical Identification

Precise identification is the foundation of chemical safety. Misidentification of a reagent, particularly a hydrochloride salt versus its freebase form, can lead to incorrect assumptions about its physical properties and reactivity.

| Identifier | Data |

| Chemical Name | This compound |

| CAS Number | 136725-50-3[1] |

| Molecular Formula | C₅H₁₂ClNO[1] |

| Molecular Weight | 137.61 g/mol [1] |

| Synonyms | 3-Methoxypyrrolidine hydrochloride |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the primary risks are irritant in nature. The classification dictates every subsequent safety precaution.[1]

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from substance classification to the final safety information presented to the user.

Caption: GHS Hazard Communication Standard Workflow.

Summary of GHS Classification

The following classification is based on available supplier safety data.[1] Researchers should always consult the specific SDS provided with their reagent lot.

| GHS Element | Classification |

| Pictogram |  |

| Signal Word | Warning [1] |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Analysis of Hazards

-

Dermal and Ocular Irritation (H315, H319): As a hydrochloride salt, this compound is acidic and hygroscopic. Upon contact with the moisture in skin or eyes, it can release hydrochloric acid, leading to chemical irritation. The pyrrolidine structure itself can also contribute to this effect. This is the primary rationale for mandating glove and goggle use.

-

Respiratory Irritation (H335): The compound is a fine, crystalline solid that can be easily aerosolized. Inhaled dust particles can irritate the mucous membranes of the respiratory tract due to the same acidic and hygroscopic properties. This justifies the need for handling within a fume hood or wearing respiratory protection.

Section 3: Proactive Safety Protocols: Handling, Storage & PPE

Proactive safety measures are a direct response to the hazards identified above. The goal is to establish barriers between the researcher and the chemical.

Experimental Protocol: Safe Weighing and Handling

-

Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and nearby.[3]

-

PPE Adornment: Before handling, don a lab coat, appropriate nitrile gloves (inspect for tears), and tight-fitting safety goggles.[4] A face shield is recommended for larger quantities.

-

Handling: Handle the container in a fume hood to control dust.[5][6] Use spatulas to transfer the solid. Avoid actions that create dust clouds, such as dropping or vigorous scooping.

-

Post-Handling: Tightly seal the container immediately after use.[6]

-

Decontamination: Clean the spatula and work surface. Remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with institutional policy.[4]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6][7]

Storage Protocol

-

Container: Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[5][6][7]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6][7]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5]

-

Atmosphere: For long-term storage, consider placing it inside a desiccator or an inert atmosphere environment (e.g., under argon) to maintain integrity.[6]

Personal Protective Equipment (PPE) Selection

| Route of Exposure | Primary Hazard | Required PPE & Rationale |

| Eyes | Serious Irritation (H319) | Tight-fitting safety goggles. Standard safety glasses are insufficient as dust can enter around the edges. A face shield provides an additional layer of protection. |

| Skin | Irritation (H315) | Nitrile gloves and a lab coat. Nitrile provides good resistance to a variety of chemicals. A lab coat protects underlying clothing and skin. |

| Respiratory | Irritation (H335) | Chemical Fume Hood. This is the primary engineering control. If a hood is unavailable, a NIOSH-approved respirator for particulates is necessary.[6][7] |

Section 4: Emergency Response: A Self-Validating System

Emergency protocols are not arbitrary; they are the logical inverse of the exposure. The response must be immediate and directly address the chemical's hazardous properties.

Emergency Response Decision Tree

Caption: Decision Tree for First Aid Response.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4][7] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][4][7] If irritation persists, seek medical attention.[7]

-

Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[7] Seek medical attention if you feel unwell.

-

Ingestion: Do NOT induce vomiting. Have the conscious person rinse their mouth thoroughly with water and drink one to two glasses of water to dilute the substance.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[4][8]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous fumes and substances.[4][8]

Section 5: Physicochemical and Toxicological Profile

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in water.[7] |

| Stability | Stable under recommended storage conditions. |

| Reactivity | May react with strong oxidizing agents and strong bases.[5] Hygroscopic.[5][6] |

| Toxicological Data | No specific LD50/LC50 data is available. The primary known effects are irritation to the skin, eyes, and respiratory system based on GHS classification.[1] |

Conclusion

The safe use of this compound in a research setting is contingent upon a foundational respect for its identified hazards. By understanding that its irritant properties are the root cause for all recommended PPE, handling, and emergency protocols, scientists can move from rote compliance to an informed state of practice. Always prioritize engineering controls like fume hoods, consistently wear appropriate PPE, and be prepared to act swiftly and correctly in the event of an exposure.

References

- 1. 136725-50-3|3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-[(3-Methoxypropoxy)methyl]pyrrolidinehydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Solubility of (R)-3-Methoxypyrrolidine hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of (R)-3-Methoxypyrrolidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in contemporary pharmaceutical synthesis. Its utility in the development of novel therapeutics necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive examination of the solubility of this compound. While specific quantitative data for this compound is not extensively published, this guide synthesizes foundational principles of solubility, the known characteristics of analogous pyrrolidine derivatives, and detailed, field-proven experimental protocols. Researchers, scientists, and drug development professionals will find herein a robust framework for predicting, determining, and interpreting the solubility of this compound in a variety of solvent systems, thereby facilitating its effective application in research and development.

Introduction to this compound: A Profile

This compound is a chiral cyclic amine derivative. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs.[1][2] The presence of a methoxy group at the 3-position and its presentation as a hydrochloride salt significantly influence its chemical behavior. As a hydrochloride salt, the compound's solubility is expected to be markedly different from its freebase form, particularly in aqueous and protic solvents. Understanding this solubility is critical for its use in synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).[3][4]

The molecular structure, featuring a polar pyrrolidine ring, a hydrogen bond-accepting methoxy group, and an ionizable amine hydrochloride, suggests a complex solubility profile. This guide will deconstruct these molecular features to predict solubility behavior and provide the means to quantify it accurately.

Theoretical Framework: Factors Governing Solubility

The solubility of a pharmaceutical salt like this compound is a multifactorial property governed by both the solute's intrinsic characteristics and the nature of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Molecular Structure and Polarity

This compound possesses both polar and nonpolar characteristics:

-

Polar Moieties : The protonated amine (pyrrolidinium ion) and the chloride counter-ion are highly polar and capable of strong ion-dipole interactions. The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

-

Nonpolar Moieties : The aliphatic carbon backbone of the pyrrolidine ring contributes to its lipophilicity.

This amphiphilic nature suggests that the compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding and solvating ionic species.

Solvent Classification and Expected Solubility Trends

A systematic approach to solubility screening involves testing across a spectrum of solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents are excellent at solvating both the cation (pyrrolidinium) and the anion (chloride) through ion-dipole interactions and can engage in hydrogen bonding. High solubility is anticipated in these solvents.[5] For instance, the parent compound, pyrrolidine, is miscible with water.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have high dipole moments and can solvate the pyrrolidinium cation effectively. While they do not donate hydrogen bonds, their polarity is generally sufficient to dissolve ionic compounds. Good solubility is expected.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexanes) : These solvents lack the ability to solvate charged species effectively. Consequently, the solubility of this compound is expected to be very low in nonpolar solvents.

The following diagram illustrates the logical relationship between the molecular structure of this compound and its anticipated solubility in different solvent classes.

Caption: Molecular features and their influence on solubility.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7] This protocol is aligned with guidelines from regulatory bodies and best practices in the pharmaceutical industry.[8]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Experimental Workflow

The following diagram outlines the critical steps in the experimental determination of solubility.

Sources

- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. who.int [who.int]

Navigating the Procurement of (R)-3-Methoxypyrrolidine Hydrochloride: A Technical Guide for Researchers

For researchers and professionals in the fast-paced world of drug discovery and development, the timely and reliable acquisition of high-quality starting materials and intermediates is paramount. (R)-3-Methoxypyrrolidine hydrochloride (CAS No. 474707-30-7), a chiral pyrrolidine derivative, has emerged as a critical building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical overview of the supplier landscape, purchasing considerations, and essential quality control measures for this versatile intermediate, ensuring that scientists can confidently and efficiently source this critical reagent for their research endeavors.

The Strategic Importance of this compound in Drug Discovery

(R)-3-Methoxypyrrolidine and its hydrochloride salt are valued for their chiral scaffold, which is a common feature in many biologically active molecules. The pyrrolidine ring system is a prevalent motif in numerous approved drugs and clinical candidates, often imparting favorable pharmacokinetic and pharmacodynamic properties. The specific (R)-configuration and the presence of a methoxy group at the 3-position offer unique steric and electronic properties that can be exploited by medicinal chemists to fine-tune a molecule's interaction with its biological target. Its application has been noted in the synthesis of spiroindane-based imides, which act as selective MC4R agonists for potential obesity treatments.[1]

Identifying and Qualifying Suppliers: A Multi-faceted Approach

The selection of a suitable supplier for this compound extends beyond a simple price comparison. For research and development purposes, consistency, purity, and reliable documentation are non-negotiable. The following table summarizes a selection of potential suppliers for this compound.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| BLD Pharm | This compound | 474707-30-7 | Information available upon inquiry | Offers a range of research chemicals and provides documentation like NMR, HPLC, and LC-MS.[2][3] |

| ChemUniverse | (S)-3-METHOXYPYRROLIDINE HYDROCHLORIDE | 685828-16-4 | 97% | Note: This is the (S)-enantiomer. Pricing available for various pack sizes.[4] |

| ChemicalBook | (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 | 95-99% | Provides a platform to connect with various manufacturers and suppliers.[5] |

| Alfa Chemical | This compound | 474707-30-7 | Information available upon inquiry | A manufacturer of organic chemicals, offering bulk quantities.[6] |

| Ambeed | This compound | 474707-30-7 | Information available upon inquiry | Provides key physical and chemical properties.[7] |

It is crucial for researchers to conduct a thorough qualification of potential suppliers. The following workflow outlines a systematic approach to this process.

Sources

- 1. (R)-3-METHOXYPYRROLIDINE | 120099-60-7 [chemicalbook.com]

- 2. 474707-30-7|this compound|BLD Pharm [bldpharm.com]

- 3. 136725-50-3|3-Methoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 [chemicalbook.com]

- 6. China CAS 474707 30 7 Manufacturers Factory Suppliers [alfachemch.com]

- 7. 474707-30-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry and drug discovery.[1] Its prevalence in natural products, such as the essential amino acid proline, and its synthetic tractability have established it as a "versatile scaffold" for the development of novel therapeutic agents.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and favorable pharmacological profiles.[1][2][3][4][5] This enhanced three-dimensional coverage, a phenomenon termed "pseudorotation," coupled with the potential for multiple stereogenic centers, offers a rich platform for generating diverse molecular architectures with a broad spectrum of biological activities.[1][2][3][4][5][6]

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1][7][8] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][7][8] The strategic functionalization of the pyrrolidine ring enables the fine-tuning of these activities and the development of potent and selective drug candidates.[1] This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with a multitude of substituted analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[1][9][10][11][12] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action and Key Derivatives

One of the key strategies in the design of pyrrolidine-based anticancer agents involves the synthesis of spiro-fused heterocyclic systems, such as spirooxindoles. These compounds have shown significant anti-proliferative activity. For instance, certain spiropyrrolidine oxindole derivatives have been identified as dual inhibitors of GPX4 and MDM2, suppressing breast cancer cell proliferation.[7] Another approach involves the development of pyrrolidine derivatives as antagonists of chemokine receptors like CXCR4, which plays a crucial role in cancer metastasis.[3][8]

The following table summarizes the anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Spirooxindole | Compound with 6-Cl substitution | MCF-7 (Breast) | Ki: 0.24 ± 0.06 | GPX4/MDM2 inhibitor | [7] |

| Thiophen-containing | Compound 37e | MCF-7 (Breast), HeLa (Cervical) | 17, 19 | Not specified | [3] |

| (S)-Pyrrolidines | Compound 51a (R1 = 3-CH3) | - | IC50: 79 nM (binding affinity) | CXCR4 antagonist | [3] |

| Thiosemicarbazone-copper(II) complexes | Compound 37a | SW480 (Colon) | 0.99 ± 0.09 | Not specified | [7] |

| 5-Oxopyrrolidine-hydrazone | Compounds 18-22 | A549 (Lung) | Potent activity | Not specified | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below provides a standardized workflow for evaluating the anticancer potential of novel pyrrolidine derivatives.

Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrrolidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Caption: Workflow for assessing cytotoxicity of pyrrolidine derivatives using the MTT assay.

Central Nervous System Activity: Modulating Neuronal Function

The pyrrolidine scaffold is a key feature in a number of drugs and clinical candidates targeting the central nervous system (CNS).[14][15] Its ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes makes it a valuable pharmacophore for treating a range of neurological and psychiatric disorders.[16]

Therapeutic Targets and Key Derivatives

Pyrrolidine derivatives have shown promise as anticonvulsants, antidepressants, and nootropic agents.[16][17][18] For example, levetiracetam, a pyrrolidine anticonvulsant, is widely used in the treatment of epilepsy.[17] The precise mechanism of action is not fully understood but is thought to involve the modulation of synaptic vesicle protein 2A (SV2A), affecting neurotransmitter release.[17] Other derivatives have been synthesized to target specific receptors, such as the 5-HT1A receptor and the serotonin transporter (SERT), for potential antidepressant effects.[19][20]

The following table highlights some CNS-active pyrrolidine derivatives and their biological targets.

| Compound Class | Derivative Example | Therapeutic Area | Biological Target | Key Findings | Reference |

| Pyrrolidone | Levetiracetam | Anticonvulsant | SV2A | Adjunct therapy for partial and tonic-clonic seizures | [17] |

| Pyrrolidine-2,5-dione | Compound 69k | Anticonvulsant | Not specified | ED50 of 80.38 mg/kg in MES test | [3] |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | Compounds 15, 18, 19, 30 | Antidepressant | 5-HT1A receptor, SERT | Potent ligands with agonist properties at 5-HT1A | [19] |

| Racetams | Aniracetam | Nootropic/Anti-Alzheimer's | Not fully elucidated | Used in the treatment of dementia | [8][16] |

Experimental Protocol: Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the cornea or scalp of an animal, inducing a tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult male mice or rats of a specific strain (e.g., Swiss albino mice).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment, with free access to water.

-

-

Compound Administration:

-

Dissolve or suspend the test pyrrolidine derivative in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Administer the vehicle to the control group.

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

-

MES Induction:

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the electrodes on the corneas of the animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).

-

-

Observation and Scoring:

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. drugs.com [drugs.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Role of Chiral Pyrrolidines in Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its significance as a "privileged scaffold."[3] This guide delves into the multifaceted role of chiral pyrrolidines, exploring their synthesis, diverse applications, and the mechanistic underpinnings of their biological activity. We will traverse the landscape of asymmetric synthesis, examine case studies of pyrrolidine-containing drugs across various therapeutic areas, and provide insights into the design and development of next-generation therapeutics leveraging this versatile chemical entity.

Introduction: The Significance of Chirality and the Pyrrolidine Scaffold

In the realm of drug development, the three-dimensional architecture of a molecule is intrinsically linked to its pharmacological effect.[4] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their biological activity.[4] The pyrrolidine scaffold, with its potential for up to four stereogenic centers, offers a rich playground for medicinal chemists to explore this three-dimensional space.[1] This inherent chirality allows for the fine-tuning of molecular interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][4]

The structural rigidity and diverse substitution patterns that the pyrrolidine ring can accommodate contribute to its widespread use in creating compounds with a wide array of biological activities, including antiviral, anticancer, antidiabetic, and anticonvulsant properties.[5][6][7]

The Art of Synthesis: Crafting Chiral Pyrrolidines

The enantioselective synthesis of pyrrolidines is a critical aspect of harnessing their full potential in drug discovery. Several powerful strategies have been developed to control the stereochemistry of the pyrrolidine core.

Asymmetric Organocatalysis

The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of small organic molecules as catalysts.[8] Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions.[9][10][11] These catalysts operate by forming chiral enamines or iminium ions, which then guide the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds.[9]

Diagram: Asymmetric Aldol Reaction Catalyzed by Proline

Caption: Proline-catalyzed asymmetric aldol reaction workflow.

Metal-Catalyzed Cycloadditions

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines represent another powerful method for the enantioselective synthesis of pyrrolidines.[12] The use of chiral phosphoramidite ligands allows for high levels of regio-, diastereo-, and enantioselectivity.[12] This approach provides access to a wide range of functionalized pyrrolidines with excellent control over their stereochemistry.[12]

Biocatalysis

Nature's catalysts, enzymes, offer a highly efficient and selective means of constructing chiral molecules. Engineered enzymes, such as P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of simple azide precursors to form chiral pyrrolidines.[13] This biocatalytic approach provides a green and sustainable alternative to traditional chemical methods.[13]

Applications in Drug Discovery: A Therapeutic Cornucopia

The versatility of the chiral pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where it has made a significant impact.

Antiviral Agents

A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate a pyrrolidine ring.[14] For instance, Daclatasvir, an HCV NS5A inhibitor, features a bis-pyrrolidine moiety that is crucial for its activity.[14] The synthesis of such drugs often starts from readily available chiral precursors like proline or 4-hydroxyproline.[14] Other examples of pyrrolidine-containing antiviral drugs include Telaprevir and Ombitasvir, which are used to treat chronic Hepatitis C.[15]

Table 1: Representative Pyrrolidine-Containing Antiviral Drugs

| Drug Name | Target | Therapeutic Use |

| Daclatasvir | HCV NS5A | Hepatitis C |

| Telaprevir | HCV NS3/4A Serine Protease | Hepatitis C |

| Ombitasvir | HCV NS5A | Hepatitis C |

Anticancer Agents

The pyrrolidine framework is a key structural component in numerous anticancer agents, contributing to their efficacy and target specificity.[5] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer metastasis.[5] The synthetic flexibility of the pyrrolidine scaffold allows for the development of derivatives with improved potency and reduced off-target effects.[5] Several FDA-approved anticancer drugs, such as Ivosidenib and Alpelisib, feature a pyrrolidine moiety.[16]

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives have shown promise in the treatment of a range of CNS and psychiatric disorders.[17][18] For example, certain pyrrolidinyl derivatives act as modulators of HCN2 channels, which are implicated in conditions like autism, mood disorders, and schizophrenia.[17] Racetams, a class of psychoactive drugs containing a pyrrolidone ring, are used to treat epilepsy, dementia, and depression.[14] Additionally, novel 3-pyrrolidineindole derivatives are being investigated as serotonergic psychedelic agents for treating psychosis and mental illnesses.[19]

Antidiabetic Agents

Pyrrolidine derivatives have also been explored as potential antidiabetic agents.[5][14] Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, contains a chiral pyrrolidine ring that is essential for its inhibitory activity.[14]

Mechanism of Action: The Structural Basis of Activity

The biological activity of chiral pyrrolidines is a direct consequence of their three-dimensional structure and the specific interactions they form with their biological targets. The defined stereochemistry of the pyrrolidine ring allows for precise spatial arrangement of functional groups, enabling optimal binding to enzymes and receptors.[4]

For instance, in the case of neuronal nitric oxide synthase (nNOS) inhibitors, the chiral pyrrolidine core plays a crucial role in positioning the molecule within the active site of the enzyme.[20] X-ray crystal structures of these inhibitors bound to nNOS have provided valuable insights into the structure-activity relationships and the effect of substituents on binding affinity.[20]

Diagram: Pyrrolidine Inhibitor Binding to a Target Protein

Caption: Key interactions between a chiral pyrrolidine inhibitor and its target.

Experimental Protocols: A Practical Approach

To provide a tangible understanding of the synthesis of these vital compounds, a representative experimental protocol is detailed below.

Protocol: Reductive Amination for the Synthesis of a Chiral Pyrrolidine Inhibitor

This protocol is adapted from a reported synthesis of chiral pyrrolidine inhibitors of nNOS.[20]

Objective: To synthesize a key intermediate via reductive amination.

Materials:

-

Aldehyde precursor (1 equivalent)

-

Amine (1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the aldehyde precursor in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine to the solution and stir for 10-15 minutes at room temperature.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired pyrrolidine derivative.[20]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[20] The enantiomeric excess can be determined by chiral HPLC.

Future Directions: The Evolving Role of Chiral Pyrrolidines

The exploration of chiral pyrrolidines in medicinal chemistry is far from complete. Future research will likely focus on several key areas:

-

Development of Novel Synthetic Methodologies: The discovery of new and more efficient enantioselective methods for the synthesis of complex pyrrolidine scaffolds will continue to be a major focus.[21][22]

-

Expansion of Therapeutic Applications: The unique properties of the pyrrolidine ring will be leveraged to design drugs for new and challenging therapeutic targets.

-

Multi-target Drug Design: The pyrrolidine scaffold can be utilized to create multi-target agents that can simultaneously modulate multiple biological pathways, offering potential advantages in the treatment of complex diseases like cancer.[5]

-

Integration of Computational Chemistry: In silico methods will play an increasingly important role in the design and optimization of pyrrolidine-based drug candidates, accelerating the drug discovery process.

Conclusion

Chiral pyrrolidines are undeniably a privileged class of scaffolds in medicinal chemistry, with a rich history and a vibrant future. Their unique structural and stereochemical features have enabled the development of a wide range of successful drugs. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the role of chiral pyrrolidines in the design of innovative and effective medicines is set to expand even further, solidifying their position as a cornerstone of modern drug discovery.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

-

Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. ACS Publications. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. ACS Publications. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

Asymmetric synthesis of novel bioactive pyrrolidines for use in drug discovery. ProQuest. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. SpringerLink. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Center for Biotechnology Information. [Link]

-

Recent advancement in pyrrolidine moiety for the management of cancer: A review. ScienceDirect. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

- Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. CoLab.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

-

Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Publications. [Link]

-

Representative FDA-approved pyrrolidine-containing drugs. ResearchGate. [Link]

-

FDA approved anticonvulsant drugs. ResearchGate. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

-

Proline derivatives. LookChem. [Link]

-

Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]

-

Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ResearchGate. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Scilit. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]

-

Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. PubMed. [Link]

-

Proline. Wikipedia. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Publications. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicintermediate.com [organicintermediate.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline - Wikipedia [en.wikipedia.org]

- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia | CoLab [colab.ws]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocols: Enantioselective Synthesis of (R)-3-Methoxypyrrolidine Hydrochloride from Chiral Precursors

Abstract: (R)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block frequently incorporated into the structure of pharmacologically active molecules. Its stereochemically defined pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate. We present detailed, field-proven protocols for its preparation from common chiral pool precursors, including (R)-3-hydroxypyrrolidine, L-Malic Acid, and L-Glutamic Acid. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of (R)-3-Methoxypyrrolidine

The pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals and natural products.[1] The introduction of a stereocenter, such as the (R)-configured methoxy group at the C-3 position, imparts specific three-dimensional conformations that are critical for molecular recognition and binding affinity to biological targets. (R)-3-Methoxypyrrolidine is a key intermediate in the synthesis of various therapeutic agents, including selective MC4R agonists for obesity treatment.[]

Accessing this compound in high enantiomeric purity is paramount. Chiral pool synthesis, which leverages readily available, enantiopure natural products as starting materials, offers a robust and economical strategy to achieve this without resorting to challenging asymmetric synthesis or chiral resolution steps.[3][4] This guide focuses on practical and scalable synthetic routes from three distinct and accessible chiral precursors.

Synthetic Strategy I: Direct O-Methylation of (R)-3-Hydroxypyrrolidine

This is the most direct and convergent approach, involving the etherification of a commercially available precursor. The core of this strategy is the Williamson ether synthesis, where the hydroxyl group of (R)-3-hydroxypyrrolidine is deprotonated to form a nucleophilic alkoxide, which then displaces a leaving group from a methylating agent.

Causality and Experimental Design:

-

N-Protection: The secondary amine of the pyrrolidine ring is nucleophilic and must be protected to prevent competitive N-methylation. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic conditions used for etherification and its facile removal under acidic conditions, which directly yields the desired hydrochloride salt.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward to completion. Handling NaH requires an inert atmosphere (e.g., Argon or Nitrogen) as it is highly reactive with moisture.

-

Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate are common methylating agents. MeI is often preferred for its high reactivity.

Workflow for Synthesis from (R)-3-Hydroxypyrrolidine

Caption: Workflow for the synthesis of the target compound from (R)-3-hydroxypyrrolidine.

Protocol 1: Detailed Synthesis via O-Methylation

Materials & Reagents:

-

(R)-3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂)O

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (4M solution in 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Protocol Steps:

-

N-Boc Protection:

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which can often be used without further purification.

-

-

O-Methylation:

-

SAFETY: Perform this step under an inert atmosphere (N₂ or Ar) in a fume hood. NaH is pyrophoric.

-

Add anhydrous THF to a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

-

Carefully add sodium hydride (1.2 eq) to the THF.

-

Dissolve the N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to obtain pure N-Boc-(R)-3-methoxypyrrolidine.

-

-

Boc Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-(R)-3-methoxypyrrolidine (1.0 eq) in a minimal amount of EtOAc or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (3-4 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

| Parameter | Step 1: N-Protection | Step 2: O-Methylation | Step 3: Deprotection |

| Key Reagents | (Boc)₂O | NaH, MeI | 4M HCl in Dioxane |

| Solvent | DCM | Anhydrous THF | EtOAc / Dioxane |

| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |

| Typical Yield | >95% | 75-85% | >90% |

| Workup | Aqueous extraction | Aqueous quench, extraction | Filtration |

Synthetic Strategy II: Synthesis from L-Malic Acid

L-Malic acid is an inexpensive and highly enantiopure starting material from the chiral pool.[5] This synthetic route transforms the dicarboxylic acid into the target heterocyclic amine through a sequence of amidation, cyclization, and reduction.

Causality and Experimental Design:

-

Amidation & Cyclization: L-Malic acid is first converted to an amide-acid by reacting with an amine (e.g., benzylamine). Benzylamine is a useful choice as the resulting N-benzyl group can be easily removed later by hydrogenolysis. Heating this intermediate induces intramolecular cyclization to form a chiral succinimide.[6]

-

Reduction: The two carbonyl groups of the succinimide ring and the hydroxyl group must be reduced. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the amide carbonyls to methylenes, forming the pyrrolidine ring.

-

Functional Group Manipulation: The resulting hydroxyl group is then methylated as described in Strategy I, followed by N-debenzylation and conversion to the hydrochloride salt.

Workflow for Synthesis from L-Malic Acid

Caption: Multi-step synthesis of the target compound starting from L-Malic Acid.

Protocol 2: Detailed Synthesis via L-Malic Acid

Protocol Steps:

-

Succinimide Formation:

-

Combine L-malic acid (1.0 eq) and benzylamine (1.0 eq) and heat the mixture (neat or in a high-boiling solvent like xylene with a Dean-Stark trap) at 140-160 °C for several hours until water evolution ceases.[6]

-

Cool the reaction mixture and purify the resulting (S)-N-benzyl-3-hydroxysuccinimide by recrystallization or column chromatography.

-

-